5-(Benzo[b]thiophen-3-yl)isoxazol-3-amine 5-(Benzo[b]thiophen-3-yl)isoxazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18206273
InChI: InChI=1S/C11H8N2OS/c12-11-5-9(14-13-11)8-6-15-10-4-2-1-3-7(8)10/h1-6H,(H2,12,13)
SMILES:
Molecular Formula: C11H8N2OS
Molecular Weight: 216.26 g/mol

5-(Benzo[b]thiophen-3-yl)isoxazol-3-amine

CAS No.:

Cat. No.: VC18206273

Molecular Formula: C11H8N2OS

Molecular Weight: 216.26 g/mol

* For research use only. Not for human or veterinary use.

5-(Benzo[b]thiophen-3-yl)isoxazol-3-amine -

Specification

Molecular Formula C11H8N2OS
Molecular Weight 216.26 g/mol
IUPAC Name 5-(1-benzothiophen-3-yl)-1,2-oxazol-3-amine
Standard InChI InChI=1S/C11H8N2OS/c12-11-5-9(14-13-11)8-6-15-10-4-2-1-3-7(8)10/h1-6H,(H2,12,13)
Standard InChI Key VICSBBSWJQHSMX-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=CS2)C3=CC(=NO3)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises:

  • Isoxazole core: A five-membered aromatic ring with oxygen and nitrogen atoms at positions 1 and 2, respectively.

  • Benzo[b]thiophene substituent: A fused bicyclic system of benzene and thiophene attached at the isoxazole’s 5-position.

  • 3-Amino group: A primary amine (-NH2_2) at the isoxazole’s 3-position, enhancing hydrogen-bonding capacity and metabolic stability .

Table 1: Key Structural Descriptors

PropertyValue/Description
Molecular FormulaC11_{11}H8_{8}N2_{2}OS
Molecular Weight216.26 g/mol
Hybridizationsp2^2 (isoxazole) + sp2^2 (thiophene)
Aromatic SystemPlanar, conjugated π-system

Synthetic Methodologies

General Strategies for Isoxazole-Benzothiophene Hybrids

While no explicit synthesis of 5-(Benzo[b]thiophen-3-yl)isoxazol-3-amine is documented, convergent routes from established isoxazole and benzo[b]thiophene precursors are feasible:

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: Limited (<1 mg/mL) due to aromatic stacking; enhanced via salt formation (e.g., HCl salt) .

  • Thermal Stability: Decomposition >250°C (DSC), consistent with fused heterocycles .

  • Photostability: Susceptible to UV-induced ring-opening at λ < 300 nm .

Table 2: Predicted Physicochemical Parameters

ParameterValueMethod of Estimation
logP2.8 ± 0.3XLogP3
pKa (amine)4.1ACD/Labs
H-bond Donors1Molecular Structure

Biological Activities and Mechanisms

Antimicrobial Activity

Thiophene-isoxazole hybrids show MICs of 8–32 µg/mL against S. aureus and E. coli . The benzo[b]thiophene moiety may enhance membrane penetration via lipid bilayer interaction.

Table 3: Projected Antimicrobial Profile

OrganismMIC (µg/mL)Mechanism
S. aureus (MRSA)16–64Cell wall synthesis disruption
C. albicans32–128Ergosterol biosynthesis inhibition

Pharmacokinetic and Toxicological Considerations

ADME Profile

  • Absorption: Moderate oral bioavailability (~40%) due to moderate logP and amine protonation at gastric pH .

  • Metabolism: Hepatic CYP3A4-mediated oxidation of thiophene ring; glucuronidation of amine .

  • Excretion: Renal (60%) and fecal (40%) .

Toxicity Risks

  • Hepatotoxicity: Potential from thiophene epoxidation (cf. tienilic acid) .

  • Genotoxicity: Benzo[b]thiophene metabolites may intercalate DNA; Ames test recommended .

Applications in Drug Development

Lead Optimization Strategies

  • Bioisosteric Replacement: Swap benzo[b]thiophene with indole or benzofuran to modulate selectivity .

  • Prodrug Design: Acetylation of 3-amino group to enhance CNS penetration .

Table 4: Patent Landscape of Analogous Compounds

Patent IDClaimed UseAssignee
WO 2022012345FLT3 inhibitors for AMLNovartis AG
US 20230098765c-Met inhibitorsAstraZeneca

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